

Sulfo-Cy5 amine quantum yield and extinction coefficient.

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Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B15555894

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An In-depth Technical Guide to the Photophysical Properties of **Sulfo-Cy5 Amine**

For researchers, scientists, and drug development professionals, understanding the core photophysical characteristics of fluorescent labels is paramount for accurate and reproducible experimental design. **Sulfo-Cy5 amine** is a water-soluble, far-red fluorescent dye widely utilized for the labeling of biomolecules. Its high water solubility, conferred by the presence of sulfonate groups, makes it particularly suitable for labeling proteins and nucleic acids in aqueous environments without the need for organic co-solvents that could denature the target molecule.[1][2] This guide provides a detailed overview of its quantum yield and extinction coefficient, the protocols to determine these values, and a typical experimental workflow.

Quantitative Spectroscopic Data

The efficiency of a fluorophore is defined by two key parameters: the molar extinction coefficient (ϵ), which measures the probability of absorbing a photon at a given wavelength, and the fluorescence quantum yield (Φ_f), which represents the efficiency of converting absorbed photons into emitted fluorescent light.[3] Below is a summary of the photophysical properties of **Sulfo-Cy5 amine** and its closely related N-hydroxysuccinimide (NHS) ester variant, which is also commonly used for labeling primary amines.

Property	Sulfo-Cy5 Amine	Sulfo-Cy5 NHS Ester
Quantum Yield (Φ_f)	0.28[4][5]	0.27 - 0.28[1][6]
Extinction Coefficient (ϵ)	271,000 $\text{cm}^{-1}\text{M}^{-1}$ [4][5]	250,000 $\text{cm}^{-1}\text{M}^{-1}$ [6][7][8]
Excitation Maximum (λ_{ex})	646 nm[2][4][5]	648 - 651 nm[6][8]
Emission Maximum (λ_{em})	662 nm[2][4][5]	666 - 671 nm[6][8]
Solubility	Water, DMF, DMSO[4][5]	Water, DMSO, DMF[8]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for quantitative fluorescence studies. The following sections detail the standard methodologies for these measurements.

Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.[9]

Methodology:

- **Preparation of Stock Solution:** A concentrated stock solution of **Sulfo-Cy5 amine** is prepared by dissolving a precisely weighed amount of the dye in a suitable solvent (e.g., DMSO or water).
- **Serial Dilutions:** A series of dilutions are prepared from the stock solution to create a range of concentrations. It is crucial to work within a concentration range where the absorbance values fall between 0.01 and 0.1 to ensure linearity and avoid inner filter effects.[10]
- **Spectrophotometric Measurement:** The absorbance of each dilution is measured at the dye's absorption maximum (~646 nm) using a UV-Vis spectrophotometer. A blank measurement using the solvent alone is taken to zero the instrument.[11]

- **Data Analysis:** A plot of absorbance versus concentration is generated. According to the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, ϵ is the extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear graph is equal to the molar extinction coefficient multiplied by the path length (typically 1 cm).^[9]

Protocol for Determining Fluorescence Quantum Yield

The relative quantum yield is the most common method and is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.^[11]

Methodology:

- **Standard Selection:** A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with **Sulfo-Cy5 amine** should be chosen. For far-red dyes, standards like Cresyl Violet or Nile Blue can be used.
- **Preparation of Solutions:** A series of dilutions of both the **Sulfo-Cy5 amine** sample and the fluorescent standard are prepared in the same solvent. The absorbance of each solution at the excitation wavelength is measured and should be kept below 0.1 to minimize re-absorption effects.^[12]
- **Fluorescence Measurement:** The fluorescence emission spectra of all solutions are recorded using a fluorescence spectrometer under identical conditions (e.g., excitation wavelength, slit widths). The excitation wavelength should be the same for both the sample and the standard.^[11]
- **Data Analysis:** The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.^[11] A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The quantum yield of the sample (Φ_x) is then calculated using the following equation:^[11]

$$\Phi_x = \Phi_{st} * (Grad_x / Grad_{st}) * (\eta_x^2 / \eta_{st}^2)$$

Where:

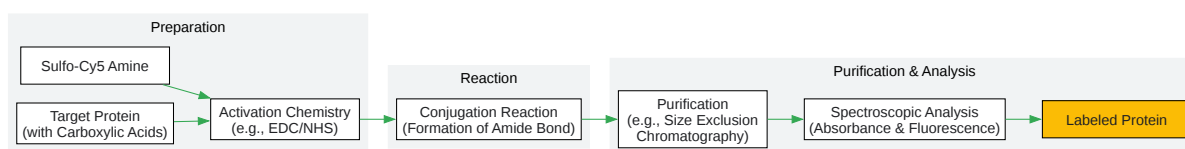
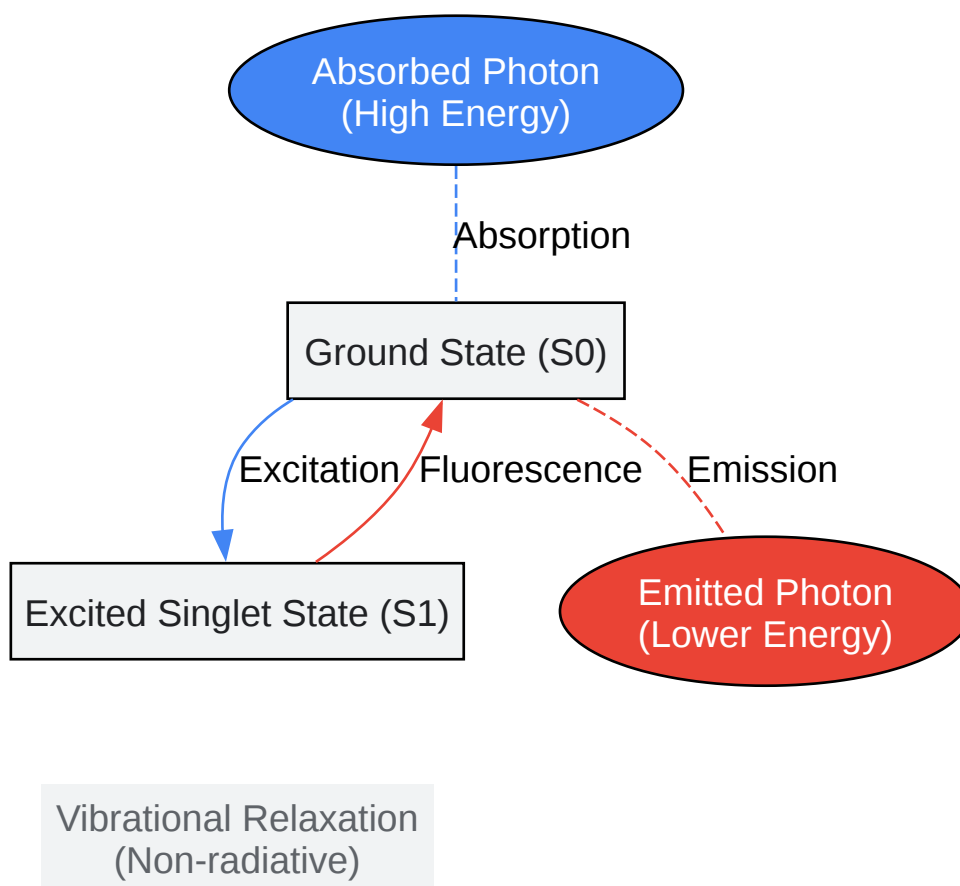
- Φ_{st} is the quantum yield of the standard.

- Grad_x and Grad_{st} are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.^[11]
- n_x and n_{st} are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).^[11]

Visualization of Workflow and Principles

Principle of Fluorescence

The process of fluorescence involves the absorption of a photon, excitation to a higher electronic state, and subsequent emission of a photon of lower energy (longer wavelength).



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Email: info@benchchem.com